molecular formula C17H14ClN2OD3 B602457 Etifoxine-d3 CAS No. 1246815-89-3

Etifoxine-d3

カタログ番号 B602457
CAS番号: 1246815-89-3
分子量: 303.81
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .


Synthesis Analysis

Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .


Molecular Structure Analysis

The molecular formula of Etifoxine-d3 is C17H14D3ClN2O . The molecular weight is 303.80 .


Chemical Reactions Analysis

Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .


Physical And Chemical Properties Analysis

Etifoxine-d3 is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .

科学的研究の応用

Depression and Anxiety Treatment

Etifoxine-d3 has been studied for its potential role in the treatment of depression and anxiety . In combination with citalopram, a common antidepressant, etifoxine-d3 has shown promising results in an animal model . The study focused on the intercellular adhesion molecule-1 (ICAM-1), SIRT1, and nitric oxide (NO), which are emerging factors in depression and anxiety . The antidepressant and sedative effects of citalopram were potentiated by ascorbic acid, vitamin D, and etifoxine-d3 alone and in combination .

Inflammation Regulation

Etifoxine-d3 may play a role in regulating inflammation. ICAM-1, a marker of inflammation, is an immunoglobulin-like transmembrane glycoprotein that is overexpressed in the endothelial lumen . The study of ICAM-1 and its relationship with depression and anxiety is emerging, and etifoxine-d3’s potential role in this area is being explored .

Anti-Aging Effects

There is potential for etifoxine-d3 to have anti-aging effects . Chronic inflammation, induced by the continuous production of TNF-α, is the fundamental cause of diseases like obesity, dyslipidaemia, diabetes, heart and brain diseases, autoimmune diseases, Alzheimer’s disease, and cancer . The aging process is also induced by chronic inflammation . Vitamin D3 and phytochemicals, in combination with etifoxine-d3, may contribute to anti-aging by working with aging-related genes .

Anxiolytic Effects

Initial clinical trials with etifoxine-d3 have provided the first evidence for a clinical anxiolytic effect of etifoxine-d3, showing comparable efficacy to the benzodiazepine lorazepam in patients suffering from adjustment disorders with anxiety .

作用機序

Safety and Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

将来の方向性

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] }

CAS番号

1246815-89-3

分子式

C17H14ClN2OD3

分子量

303.81

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

関連するCAS

21715-46-8 (unlabelled)

同義語

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine;  Etifoxin-d3

タグ

Etifoxine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。